4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid, also known as BIX-01294, is a small molecule inhibitor that targets the G9a histone methyltransferase enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in regulating gene expression. BIX-01294 has been shown to selectively inhibit G9a, leading to changes in gene expression and cellular differentiation.
Mechanism of Action
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid selectively inhibits G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This prevents the methylation of histone H3 at lysine 9, leading to changes in gene expression and cellular differentiation. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have a high degree of selectivity for G9a, with little or no effect on other histone methyltransferases.
Biochemical and Physiological Effects:
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to promote cellular differentiation in embryonic stem cells by inhibiting the methylation of histone H3 at lysine 9. It has also been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic genes. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have antiviral activity against HIV and HSV-1 by inhibiting their replication. In addition, 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its high degree of selectivity for G9a, its ability to promote cellular differentiation, and its antiviral activity. However, 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has some limitations, including its relatively low potency compared to other G9a inhibitors, its poor solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research involving 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid. One area of interest is the development of more potent and selective G9a inhibitors for use in clinical applications. Another area of interest is the study of the epigenetic regulation of gene expression in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Finally, the potential use of 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid as a therapeutic agent for the treatment of these diseases warrants further investigation.
Synthesis Methods
The synthesis of 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-chloromethylbenzoic acid. This is then reacted with 1,3-benzodioxole-5-amine to form 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid. The final product is purified using column chromatography.
Scientific Research Applications
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been extensively used in scientific research to study the role of G9a in various cellular processes. It has been shown to promote cellular differentiation in embryonic stem cells, induce apoptosis in cancer cells, and inhibit the replication of viruses such as HIV and HSV-1. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has also been used to study the epigenetic regulation of gene expression in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylcarbamothioylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(20)11-3-1-10(2-4-11)8-17-16(23)18-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2,(H,19,20)(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIUZRKVDVKTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-ylcarbamothioylamino)methyl]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.